N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Brand Name: Vulcanchem
CAS No.: 1226429-18-0
VCID: VC7332191
InChI: InChI=1S/C20H25ClN4O2/c1-13-6-8-25(9-7-13)20-22-15(3)10-19(24-20)27-12-18(26)23-16-5-4-14(2)17(21)11-16/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26)
SMILES: CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)C)Cl)C
Molecular Formula: C20H25ClN4O2
Molecular Weight: 388.9

N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

CAS No.: 1226429-18-0

VCID: VC7332191

Molecular Formula: C20H25ClN4O2

Molecular Weight: 388.9

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide - 1226429-18-0

Description

Synthesis

Although specific synthesis pathways for this compound are not directly available, its preparation likely involves:

  • Step 1: Amination

    • The starting material could be a substituted aniline derivative (e.g., 3-chloro-4-methylaniline).

    • Reaction with a chloroacetate derivative under basic conditions forms the acetamide backbone.

  • Step 2: Pyrimidine Coupling

    • The pyrimidine ring (6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-ol) can be synthesized separately using standard pyrimidine chemistry.

    • Etherification between the pyrimidine hydroxyl group and the acetamide precursor completes the structure.

General Reaction Scheme:

\text{C_6H_5Cl-NH_2} + \text{CH_2ClCOOR} \xrightarrow{\text{Base}} \text{Amide Intermediate}
Amide Intermediate+Pyrimidine-OHCatalystFinal Compound\text{Amide Intermediate} + \text{Pyrimidine-OH} \xrightarrow{\text{Catalyst}} \text{Final Compound}

Medicinal Chemistry

Compounds with similar structures often exhibit biological activity due to their ability to interact with enzymes or receptors. The following are potential areas of interest:

  • Anticancer Activity: Substituted pyrimidines are known for inhibiting kinases involved in cancer cell proliferation.

  • Antimicrobial Properties: The presence of aromatic chlorine and amide groups could enhance antimicrobial efficacy.

  • Neuropharmacology: Piperidine derivatives are common in drugs targeting central nervous system disorders.

Analytical Characterization

To confirm its structure and purity, the following methods would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR for hydrogen environments.

    • 13C^13C NMR for carbon skeleton analysis.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identification of functional groups like amides (C=OC=O) and ethers (COCC-O-C).

  • X-Ray Crystallography:

    • For detailed structural elucidation and confirmation of stereochemistry.

Related Compounds and Research Trends

Similar compounds have been studied extensively for their biological activities:

  • Pyrimidine Derivatives:

    • Known for kinase inhibition in cancer therapy .

    • Exhibit antimicrobial properties depending on substituents .

  • Acetamides:

    • Frequently used as scaffolds in drug design due to their stability and versatility .

  • Piperidine Substituents:

    • Enhance lipophilicity and receptor binding affinity in neuroactive drugs .

Table: Comparison with Related Compounds

CompoundKey FeaturesApplications
N-(3-chloro-4-methylphenyl)-acetamidesChlorinated aromatic groupAntimicrobial, anticancer
Pyrimidinyl ethersPyrimidine core with ether linkageKinase inhibitors
Piperidine-substituted derivativesLipophilic piperidine groupCNS-active drugs
CAS No. 1226429-18-0
Product Name N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Molecular Formula C20H25ClN4O2
Molecular Weight 388.9
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Standard InChI InChI=1S/C20H25ClN4O2/c1-13-6-8-25(9-7-13)20-22-15(3)10-19(24-20)27-12-18(26)23-16-5-4-14(2)17(21)11-16/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26)
Standard InChIKey OGDHJBXPMHCBLT-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)C)Cl)C
Solubility not available
PubChem Compound 49675101
Last Modified Aug 19 2023

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388.8901 g/mol